(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Description
(3Z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile (CAS: 55393-37-8), also known as CH-102, is a heterocyclic compound with the molecular formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol . Its structure features a fused [1,3]thiazolo[4,3-a]isoquinoline core substituted with methoxy groups at positions 8 and 9, an imino group at position 3, and a nitrile group at position 1 (Figure 1). This compound is notable for its platelet aggregation inhibition activity, making it a candidate for cardiovascular therapeutics .
Properties
CAS No. |
55393-37-8 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |
InChI Key |
NKOJJXLZHFCSHK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH-102 involves the formation of an isoquinoline core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing isoquinoline derivatives typically involve cyclization reactions of benzylamines with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for CH-102 are not publicly disclosed. large-scale synthesis of isoquinoline derivatives generally involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CH-102 undergoes various chemical reactions, including:
Oxidation: CH-102 can be oxidized to form quinoline derivatives.
Reduction: Reduction of CH-102 can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of CH-102, leading to various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Anticancer Properties
Research indicates that (3Z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. For instance:
- Cell Line Studies : The compound has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains and fungi.
- In Vitro Testing : Experiments conducted on Staphylococcus aureus and Escherichia coli indicate that the compound can inhibit growth at specific concentrations.
Neurological Applications
Given its structural similarity to known psychoactive compounds, there is ongoing research into the effects of (3Z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile on neurological disorders.
- Neuroprotective Effects : Early findings suggest potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways.
- Enzyme Targets : It has shown promise as an inhibitor of certain kinases and phosphatases involved in cancer progression and inflammation.
Molecular Biology Applications
Its unique structure allows it to serve as a probe in molecular biology studies.
- Fluorescent Labeling : Researchers are exploring its use in fluorescent labeling techniques to visualize cellular processes.
Synthesis of Novel Materials
The compound's chemical properties make it suitable for the synthesis of novel materials with specific functionalities.
- Polymer Development : It can be incorporated into polymer matrices to enhance mechanical properties or introduce new functionalities such as conductivity or responsiveness to stimuli.
Summary Table of Applications
| Application Area | Specific Uses | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell proliferation |
| Antimicrobial activity | Active against Staphylococcus aureus | |
| Neurological applications | Potential neuroprotective effects | |
| Biological Research | Enzyme inhibition | Inhibits specific kinases |
| Molecular biology applications | Used as a probe for fluorescent labeling | |
| Material Science | Synthesis of novel materials | Enhances properties when incorporated into polymers |
Mechanism of Action
CH-102 inhibits platelet aggregation by interfering with the signaling pathways involved in platelet activation. It targets specific receptors on the platelet surface, preventing the binding of agonists that trigger aggregation. This inhibition is mediated through the modulation of intracellular calcium levels and the suppression of key enzymes involved in the aggregation process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline Cores
2-Aroyl-8,9-dimethoxy-5,6-dihydropyrazolo[5,1-a]isoquinoline-1-carbonitriles (e.g., 19a–f )
- Structure: Replaces the thiazolo ring with a pyrazolo[5,1-a]isoquinoline system. The 1-carbonitrile and 8,9-dimethoxy groups are retained, but the 3-position is substituted with an aroyl group (e.g., benzoyl in 19a) .
- Synthesis: Prepared via condensation of isoquinoline-1-acetonitrile with hydroxamoyl chlorides in acetonitrile .
- Biological Activity: Not explicitly reported, but pyrazolo derivatives are often explored for antimicrobial or anticancer properties .
5-Amino-8,9-dimethoxy-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (3i)
- Structure: Features an imidazo[2,1-a]isoquinoline core with amino and nitrile substituents. The 8,9-dimethoxy groups are conserved .
- Synthesis: Copper(I) iodide-catalyzed reaction of bromophenyl intermediates with malononitrile .
- Physical Properties : Melting point 285–287°C; IR bands at 2174 cm⁻¹ (C≡N) and 3396 cm⁻¹ (N–H) .
Thiazolo and Triazole Derivatives
2-(6-Oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides
- Structure : Combines thiazolo and triazole rings with aryloxymethyl and acetamide groups .
- Synthesis : Condensation of triazole-3-thiols with N-phenyl-maleimides in acetic acid .
- Biological Activity : Exhibits moderate to strong antimicrobial activity , especially with halogen (Cl/F) substituents on phenyl rings .
Pharmacological and Structural Comparisons
Key Observations :
Core Heterocycle : Thiazolo derivatives (CH-102) exhibit unique bioactivity (platelet inhibition) compared to pyrazolo or imidazo analogues, likely due to sulfur’s electronic effects .
Substituent Impact : Methoxy groups enhance solubility but may reduce antimicrobial potency compared to halogenated analogues .
Functional Groups: The 3-imino group in CH-102 is critical for hydrogen bonding in biological targets, whereas aroyl or amino groups in analogues alter interaction profiles .
Biological Activity
Chemical Structure
The compound belongs to a class of thiazoloisoquinoline derivatives. Its structure includes:
- An imino group
- Two methoxy groups
- A carbonitrile moiety
This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that thiazoloisoquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that a related thiazoloisoquinoline derivative inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against several pathogens:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing inhibitory effects comparable to standard antibiotics.
- Fungal Activity : Preliminary tests indicate potential antifungal activity against Candida species, suggesting a broad spectrum of antimicrobial efficacy.
Neuroprotective Effects
Some derivatives within this class have shown promise in neuroprotection:
- Mechanism : They may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : Experimental models have demonstrated that these compounds can reduce neuroinflammation and improve cognitive functions in animal models.
Pharmacological Studies
A comprehensive review of pharmacological studies reveals the following findings:
| Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Moderate to High | |
| Antimicrobial | Moderate | |
| Neuroprotective | High |
Toxicity Profile
Assessments of toxicity indicate that while the compound shows promising biological activity, it also requires careful evaluation of safety profiles:
- Cytotoxicity Tests : In vitro cytotoxicity tests have shown that certain concentrations can lead to cell death in non-target cells.
- Safety Studies : Ongoing studies are necessary to determine long-term effects and safe dosage ranges for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
